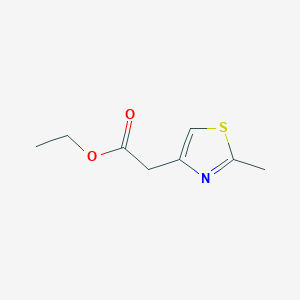

![molecular formula C11H9N3S B1300793 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine CAS No. 183668-02-2](/img/structure/B1300793.png)

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Vue d'ensemble

Description

The compound 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is a derivative of imidazo[2,1-b]thiazole, which is a bicyclic heterocyclic compound. This class of compounds has been the subject of various studies due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through different methods. One approach involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride, yielding moderate to good yields and showing tolerance toward a range of aromatic aldehydes with different substituents . Another method includes the reaction of 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one with a 2-chlorobenzothiazole group, using triethylamine under reflux conditions . Additionally, a four-step preparation route starting from methyl phenylglyoxylate has been described, which introduces a halogen atom during the ring closure and allows for further functionalization .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of an imidazole ring fused to a thiazole ring. The presence of various substituents on the phenyl and imidazole moieties can significantly alter the properties of these compounds. Spectral data such as FT-IR, 13C-NMR, 13C-DEPT, and 1H-NMR have been used to confirm the structures of newly synthesized derivatives .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions where the chloro function can be replaced by amino, alkoxy, and arylthio groups, as well as by a fluoro atom . The synthesis of thiazolidin-4-one derivatives from imines followed by cyclocondensation with 2-meraptoacetic acid has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by the substituents on the bicyclic scaffold. For instance, substituents at C2 and C6 can affect cardiovascular parameters and neuroprotective activity . The cytotoxic activity of these compounds has been observed in the submicromolar range, with cell cycle-dependent cytotoxicity and the ability to interfere with the colchicine binding site of tubulin, affecting microtubule formation . Antifungal activity has also been reported for some derivatives, with the ability to suppress the growth of various cancer cell lines .

Applications De Recherche Scientifique

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives are recognized for their broad pharmacological activities. These compounds are integral to the development of new therapeutic agents that exhibit a wide range of activities. The comprehensive review by Shareef et al. (2019) underscores the potential of these derivatives in medicinal chemistry, highlighting their application in designing compounds with promising clinical applications. This body of work provides invaluable insights for medicinal chemists in the development of clinically viable candidates, pointing towards a significant breakthrough in therapeutic advancements (Shareef, Khan, Babu, & Kamal, 2019).

Synthesis and Transformation

The synthesis and chemical transformations of imidazo[2,1-b]thiazole derivatives also play a crucial role in their application. Abdurakhmanova et al. (2018) systematized literary data on methods of synthesis and the biological properties of 4-phosphorylated 1,3-azoles, which include imidazole derivatives. Their work details the use of metallic derivatives of imidazole and phosphorus halides among other methods, illustrating the compound's versatility not only in therapeutic applications but also in its significant chemical properties (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antimicrobial Activities

A key area of application for imidazo[2,1-b]thiazol-6-yl-phenylamine derivatives is in antimicrobial activities. The literature underscores the potential of imidazole as an active drug for microbial resistance, with recommendations for the synthesis of more derivatives to combat the growth of new strains of organisms. This review highlights the critical role of imidazole derivatives in addressing microbial resistance, further emphasizing the compound's importance in developing new antimicrobial agents (2022).

Tandem Catalysis

The application of tandem catalysis in synthesizing nitrogen-containing heterocycles, including imidazole derivatives, showcases the compound's significance in medicinal chemistry. Campos and Berteina‐Raboin (2020) provide an overview of tandem reactions applied to nitrogen heterocycles, highlighting the development applications in medicinal chemistry. This approach underscores the innovative use of imidazo[2,1-b]thiazol-6-yl-phenylamine derivatives in synthesizing compounds with enhanced pharmacokinetic profiles and efficiency, thus opening new avenues in drug development (Campos & Berteina‐Raboin, 2020).

Propriétés

IUPAC Name |

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXSOPRSCTXCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358115 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

CAS RN |

183668-02-2 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)